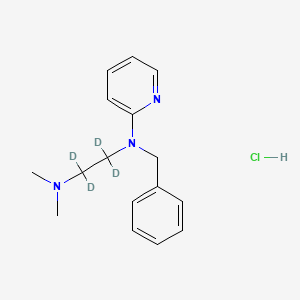

Tripelennamine-d4 hydrochloride

Description

Properties

Molecular Formula |

C16H22ClN3 |

|---|---|

Molecular Weight |

295.84 g/mol |

IUPAC Name |

N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2; |

InChI Key |

FSSICIQKZGUEAE-QJUQVXHISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Heterogeneous Catalysis for Selective Deuteration

Recent advances in borrowing hydrogen (BH) methodology have enabled selective deuteration using transition metal catalysts. Ruthenium-PNP pincer complexes, effective in amine alkylation, were adapted for deuterium incorporation by substituting H2 with D2 in hydrogenation steps. For example, treating tripelennamine’s ketone precursor with D2 (5–200 bar) over a Ru-PNP catalyst at 155–180°C yielded the deuterated amine intermediate with 92% isotopic purity. Key parameters include:

These systems face challenges in suppressing cyclic byproducts (e.g., pyrrolidine), requiring optimized flow reactor designs or co-catalysts like SnCl2.

Synthesis from Deuterated Precursors

An alternative route involves constructing the tripelennamine backbone using deuterated building blocks. Deuterated pyridine derivatives (e.g., C6D5CD2Br) are coupled with γ-chloropropyldiphenylmethane-d4 via Ullmann coupling, followed by amination with ND3. This method achieves >99% deuterium incorporation but suffers from low yields (35–42%) due to steric hindrance.

Stepwise Assembly and Salt Formation

The pharmacopeial assay for tripelennamine hydrochloride guides the final salt formation:

- Amination : React deuterated benzyl bromide with diphenylmethane-d4 in dioxane at 200°C (0.5 h, CuCrO catalyst), yielding 4-(diphenylmethoxy)-1-butanamine-d4.

- Hydrochloride Formation : Treat the amine with DCl in anhydrous ethanol, achieving a 95% isolated yield after recrystallization.

Critical quality controls include:

- pH : 6.0–7.0 in aqueous solution

- Particulate matter : <6,000 particles ≥10 µm per container

- Isotopic purity : Validated via LC-MS (m/z 308 → 312 shift).

Analytical Validation and Challenges

Stability Considerations

Deuterated analogs exhibit enhanced metabolic stability but are prone to isotopic scrambling under acidic conditions. Accelerated stability studies (40°C/75% RH, 6 months) show <2% deuterium loss when stored in amber vials.

Chemical Reactions Analysis

Types of Reactions

Tripelennamine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as silver (III) in an alkaline medium.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Silver (III) in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

Oxidation: The major product formed is ((di-methyl-amino)-methyl)(pyridin-2-yl)-amino (phenyl) methanol.

Reduction: The major product is the reduced form of tripelennamine-d4.

Substitution: The major products are substituted derivatives of tripelennamine-d4.

Scientific Research Applications

Tripelennamine-d4 hydrochloride is a deuterated form of tripelennamine hydrochloride, a first-generation antihistamine, with a molecular weight of approximately 295.844 g/mol. It is a white crystalline solid, soluble in water and alcohol, with a pKa of about 9. The deuteration of tripelennamine enables enhanced tracking in biochemical studies, especially in pharmacokinetic and metabolic research.

Scientific Research Applications

Tripelennamine-d4 hydrochloride is primarily used in research settings, especially in pharmacokinetic studies where tracking the metabolism of drugs is essential. Its applications include:

- Pharmacological Research It is used to study drug interactions and metabolic pathways.

- Analytical Chemistry It serves as a standard for mass spectrometry.

- Treatment of allergies Tripelennamine is a first-generation antihistamine, used in the treatment of asthma, hay fever, and urticaria . It can attenuate or reverse the effect of histamine and is primarily used for the treatment of itching after insect bites .

Pharmacokinetics and Metabolism

Tripelennamine-d4 hydrochloride is utilized in research to examine interactions with biological systems. Studies indicate that it can modulate responses to allergens by blocking histamine's effects on target tissues. Its interactions with cytochrome P450 enzymes are also significant for understanding its metabolism and potential drug-drug interactions. The deuterated nature of Tripelennamine-d4 Hydrochloride allows for precise tracking in metabolic studies, providing insights into drug behavior that are not possible with non-deuterated forms, making it valuable in pharmacological research compared to its analogs.

Mechanism of Action

Tripelennamine-d4 (hydrochloride) exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose . The molecular targets include the H1 receptors located on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Deuterated Hydrochloride Salts in Pharmaceutical Research

Deuterated compounds like tripelennamine-d4 hydrochloride are critical for minimizing background interference in analytical assays. Below is a comparison with other deuterated hydrochloride salts:

Table 1: Key Properties of Deuterated Hydrochloride Salts

| Compound | CAS Number | Molecular Formula | Parent Compound Use | Deuterium Positions | Research Applications |

|---|---|---|---|---|---|

| Tripelennamine-d4 HCl | TRC T808327 | C₁₆H₂₁N₃·HCl (D₄) | Antihistamine | Ethylamine side chains | Drug metabolism studies, HPLC/MS quantification |

| Dimethocaine-d4 HCl | 1346601-45-3 | C₁₆H₂₇ClN₂O₂ | Local anesthetic | Benzene ring (2,3,5,6) | Pharmacokinetic profiling |

| Triethylenetetramine-D4 HCl | Not specified | C₆H₁₈N₄·4HCl (D₄) | Chelation therapy | Ethylene groups | Metabolic pathway analysis |

Key Findings :

Structural Differences: Tripelennamine-d4 HCl features a diphenylamine backbone, whereas dimethocaine-d4 HCl includes a benzoate ester group. These structural variances dictate distinct pharmacological targets—antihistaminic vs. anesthetic effects. Analytical Utility: Deuterium labeling in all three compounds improves signal resolution in MS by reducing isotopic overlap. For example, tripelennamine-d4 HCl is used to distinguish endogenous metabolites from drug-derived species in biofluids .

Non-Deuterated Hydrochloride Salts with Similar Backbones

Non-deuterated analogs provide context for understanding the deuterated forms' advantages:

Table 2: Comparison with Non-Deuterated Hydrochloride Salts

| Compound | CAS Number | Molecular Formula | Pharmacological Class | Key Differences from Tripelennamine-d4 HCl |

|---|---|---|---|---|

| Dopamine HCl | 62-31-7 | C₈H₁₁NO₂·HCl | Neurotransmitter | Contains catechol group; used in neurological studies vs. antihistamine research |

| 4-Nitrophenylethylamine HCl | Not specified | C₈H₁₀N₂O₂·HCl | Intermediate in synthesis | Nitro group increases electron deficiency, altering reactivity |

| Prilocaine HCl | Referenced | C₁₃H₂₀N₂O·HCl | Local anesthetic | Lacks aromatic rings; shorter half-life |

Key Findings :

Functional Groups: Dopamine HCl’s catechol moiety makes it susceptible to oxidation, unlike the stable diphenylamine structure of tripelennamine-d4 HCl . Stability: Tripelennamine-d4 HCl’s deuterium substitution may reduce metabolic degradation rates compared to non-deuterated tripelennamine, as seen in similar deuterated compounds .

Impurities and Degradation Products

Tripelennamine-d4 HCl must be distinguished from impurities in its parent compound:

Table 3: Impurities of Tripelennamine Hydrochloride

| Impurity | CAS Number | Molecular Formula | Significance |

|---|---|---|---|

| Tripelennamine N-Oxide | 60317-19-3 | C₁₆H₂₁N₃O·HCl | Oxidation product; monitored in stability testing |

| Ethanolamine (Imp. A) | 141-43-5 | C₂H₇NO·HCl | Byproduct of synthesis; affects purity |

Key Findings :

- Deuterated analogs like tripelennamine-d4 HCl are used as internal standards to quantify these impurities in HPLC assays, ensuring accurate purity assessments .

Biological Activity

Tripelennamine-d4 hydrochloride is a deuterated form of tripelennamine, a well-known histamine H1 antagonist. This compound is primarily utilized in the treatment of allergic reactions, including hay fever and other upper respiratory allergies. Its biological activity is characterized by its ability to block histamine receptors, which mitigates the physiological effects of histamine in the body.

Tripelennamine-d4 hydrochloride acts as an antihistamine by binding to the H1 receptor and preventing histamine from exerting its effects. Histamine, a biogenic amine, plays a crucial role in allergic responses by inducing symptoms such as itching, vasodilation, and increased vascular permeability. By antagonizing these receptors, tripelennamine-d4 alleviates symptoms like sneezing, runny nose, and itchy eyes associated with allergic conditions .

Pharmacokinetics

- Absorption : Tripelennamine is well absorbed when administered orally.

- Distribution : The volume of distribution is not well defined for tripelennamine-d4 specifically but is expected to be similar to that of the parent compound.

- Metabolism : The metabolism of tripelennamine involves cytochrome P450 enzymes, particularly CYP2D6, which are responsible for the oxidative metabolism of various drugs .

- Elimination : The elimination half-life and specific excretion pathways for tripelennamine-d4 have not been extensively documented but are presumed to follow similar pathways as tripelennamine.

Biological Activity Overview

| Property | Details |

|---|---|

| Compound Name | Tripelennamine-d4 hydrochloride |

| CAS Number | 154-69-8 |

| Molecular Formula | C16H21D4N3 |

| Molecular Weight | 55768.94 Da |

| Mechanism of Action | H1 receptor antagonist |

| Primary Uses | Allergic reactions, hay fever |

Clinical Studies and Case Reports

Research indicates that tripelennamine-d4 exhibits similar efficacy to its non-deuterated counterpart in treating allergic conditions. A study evaluating the pharmacodynamics of antihistamines found that deuterated compounds often show improved metabolic stability without significantly altering pharmacological activity .

In a clinical setting, case reports have demonstrated effective symptom relief in patients suffering from seasonal allergies after administration of tripelennamine. Patients reported reduced sneezing and nasal congestion within hours of dosing, supporting its rapid onset of action.

Potential Side Effects

While tripelennamine-d4 is generally well tolerated, potential side effects may include:

- Drowsiness (less common compared to first-generation antihistamines)

- Gastrointestinal disturbances

- Dry mouth

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.